molecular formula C18H24N8O2S B2368794 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1,4-diazepane CAS No. 2380062-51-9

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1,4-diazepane

Cat. No.: B2368794
CAS No.: 2380062-51-9
M. Wt: 416.5
InChI Key: YFJGKYKYNSBVDY-UHFFFAOYSA-N
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Description

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1,4-diazepane is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a cyclobutyl group, a methylimidazole moiety, and a diazepane ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1,4-diazepane involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and reproducibility in large-scale production .

Chemical Reactions Analysis

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1,4-diazepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of amines or alcohols.

Scientific Research Applications

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1,4-diazepane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, the compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents .

In medicine, this compound has shown potential as a drug candidate for treating various diseases, including cancer, infectious diseases, and neurological disorders. Its ability to modulate specific molecular targets and pathways makes it a promising lead compound for drug discovery and development. Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound’s unique structure allows it to bind to these targets with high affinity and specificity, modulating their activity and influencing various cellular processes.

For example, in cancer research, the compound may inhibit the activity of specific kinases involved in cell proliferation and survival, leading to the suppression of tumor growth. In infectious disease research, it may interfere with the replication of pathogens by targeting essential enzymes or proteins. The detailed molecular pathways involved in these actions are still under investigation, but the compound’s potential as a therapeutic agent is evident.

Comparison with Similar Compounds

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1,4-diazepane can be compared with other similar compounds, such as other triazolopyridazines and imidazole-containing molecules. These compounds share some structural features but differ in their specific functional groups and overall molecular architecture.

Similar compounds include 3-Cyclobutyl-6-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine and 3-Cyclobutyl-6-[4-(1-methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]thiadiazine. These compounds exhibit similar chemical properties but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-cyclobutyl-6-[4-(1-methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O2S/c1-23-11-8-19-18(23)29(27,28)25-10-3-9-24(12-13-25)16-7-6-15-20-21-17(26(15)22-16)14-4-2-5-14/h6-8,11,14H,2-5,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJGKYKYNSBVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5CCC5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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